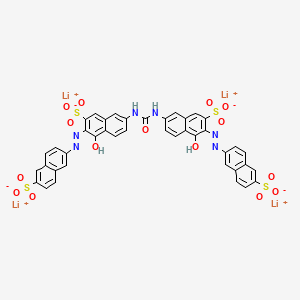
Tetralithium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetralithium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate) is a complex organic compound with the molecular formula C41H24Li4N6O15S4 and a molar mass of 996.68446 g/mol . This compound is known for its unique structure, which includes multiple sulphonate groups and azo linkages, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of tetralithium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate) involves several steps, typically starting with the preparation of the naphthalene-2-sulphonate derivatives. The key steps include:
Diazotization: The naphthylamine derivatives are diazotized using nitrous acid.
Coupling Reaction: The diazonium salts are then coupled with 4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate under alkaline conditions.
Lithium Salt Formation:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Tetralithium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo linkages, resulting in the formation of amine derivatives.
Substitution: The sulphonate groups can undergo nucleophilic substitution reactions, where the sulphonate group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tetralithium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate) has several scientific research applications:
Chemistry: Used as a dye and pH indicator due to its color-changing properties under different pH conditions.
Biology: Employed in staining techniques for visualizing cellular components.
Medicine: Investigated for potential therapeutic applications, including as a diagnostic agent.
Mécanisme D'action
The mechanism of action of tetralithium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate) involves its interaction with molecular targets through its sulphonate and azo groups. These interactions can lead to changes in the electronic structure of the compound, resulting in its color-changing properties. The specific pathways involved depend on the application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Tetralithium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate) can be compared with similar compounds such as:
Tetrasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate): Similar structure but with sodium ions instead of lithium.
Tetrasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((6-sulfonato-2-naphthyl)diazenyl)-2-naphthalenesulfonate): Another similar compound with slight variations in the azo linkage.
The uniqueness of tetralithium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate) lies in its specific lithium salt form, which can influence its solubility, reactivity, and applications .
Propriétés
Numéro CAS |
27820-51-5 |
|---|---|
Formule moléculaire |
C41H24Li4N6O15S4 |
Poids moléculaire |
996.8 g/mol |
Nom IUPAC |
tetralithium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(6-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(6-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C41H28N6O15S4.4Li/c48-39-33-11-7-27(15-25(33)19-35(65(57,58)59)37(39)46-44-29-5-1-23-17-31(63(51,52)53)9-3-21(23)13-29)42-41(50)43-28-8-12-34-26(16-28)20-36(66(60,61)62)38(40(34)49)47-45-30-6-2-24-18-32(64(54,55)56)10-4-22(24)14-30;;;;/h1-20,48-49H,(H2,42,43,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4 |
Clé InChI |
ONUQIYASPADTRB-UHFFFAOYSA-J |
SMILES canonique |
[Li+].[Li+].[Li+].[Li+].C1=CC2=C(C(=C(C=C2C=C1NC(=O)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=CC6=C(C=C5)C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC7=CC8=C(C=C7)C=C(C=C8)S(=O)(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


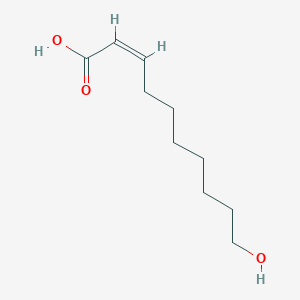
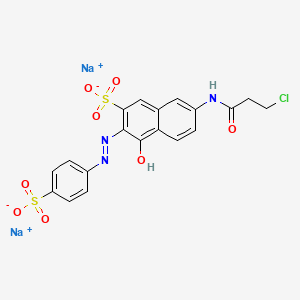

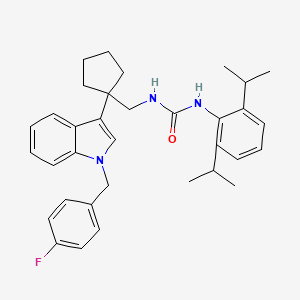
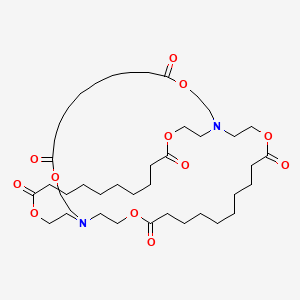
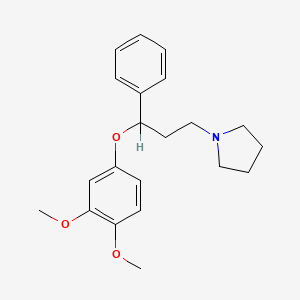
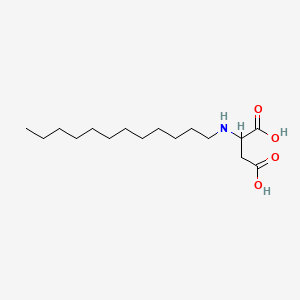

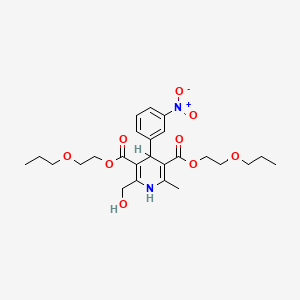
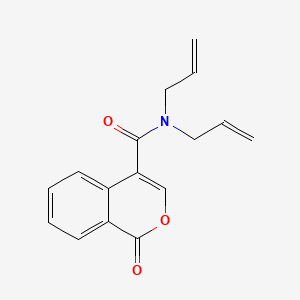
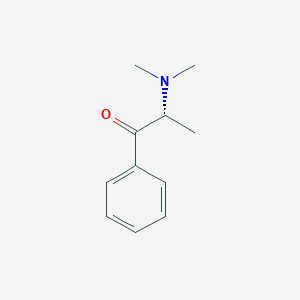
![2-[2-hydroxyethyl-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]amino]ethanol](/img/structure/B12714563.png)
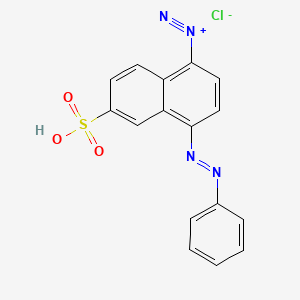
![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714578.png)
